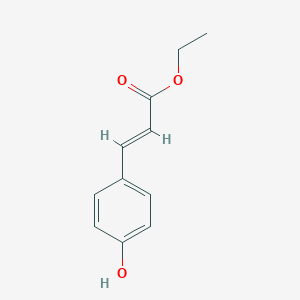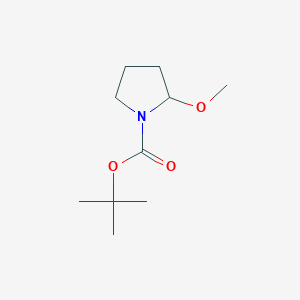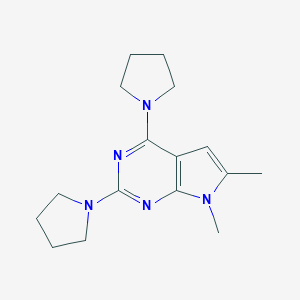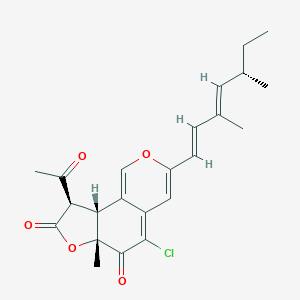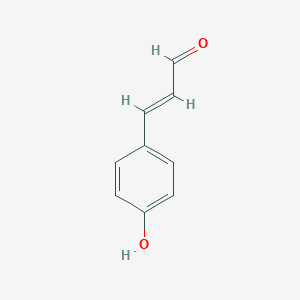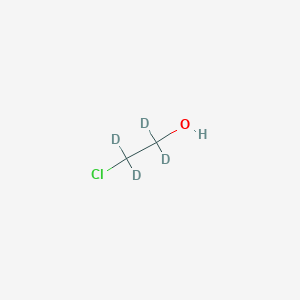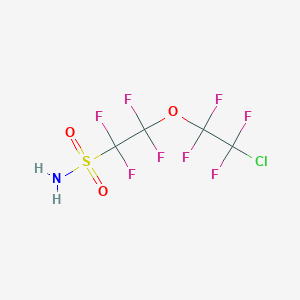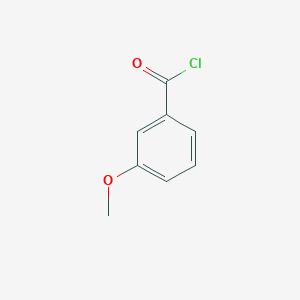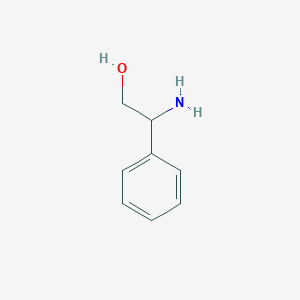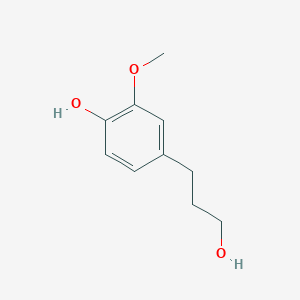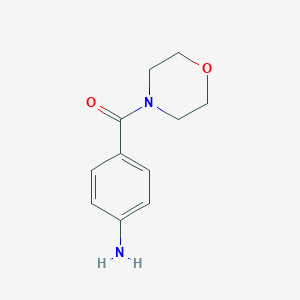
(4-Aminophenyl)(morpholino)methanone
描述
(4-Aminophenyl)(morpholino)methanone: is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . It is also known by its IUPAC name, 4-(4-morpholinylcarbonyl)aniline . This compound is characterized by the presence of an aminophenyl group and a morpholino group linked through a methanone bridge.
准备方法
Synthetic Routes and Reaction Conditions:
Reduction of Nitro Compounds: One common method involves the reduction of 4-(4-nitrophenyl)morpholine-3-ketone using hydrogen in the presence of a palladium catalyst (Pd/C) in dimethylformamide (DMF) solvent. The reaction is carried out under hydrogen atmosphere for about 10 hours, followed by recrystallization from ethanol to obtain the desired product.
Hydrogenation: Another method involves hydrogenation of 4-(4-nitrobenzophenone)morpholone in methanol with acetic acid and Raney nickel as the catalyst. The reaction is conducted at 35°C and 3 MPa hydrogen pressure for 15 hours, followed by crystallization and drying to yield the product.
Industrial Production Methods: Industrial production methods typically involve large-scale hydrogenation processes using similar reaction conditions as described above, but with optimized parameters for higher yields and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in the preparation methods.
Substitution: The compound can participate in substitution reactions, especially at the morpholino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas with palladium or Raney nickel catalysts.
Substitution: Reagents like halides or acid chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amino derivatives are common products.
Substitution: Substituted morpholino derivatives.
科学研究应用
Chemistry:
Biology:
Medicine:
Industry:
作用机制
The mechanism of action of (4-Aminophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
相似化合物的比较
- (4-Bromophenyl)(morpholino)methanone
- (4-Chlorophenyl)(morpholino)methanone
- (4-Methylphenyl)(morpholino)methanone
Comparison:
- (4-Aminophenyl)(morpholino)methanone is unique due to the presence of an amino group, which can participate in a variety of chemical reactions and interactions, making it versatile for different applications.
- (4-Bromophenyl)(morpholino)methanone and (4-Chlorophenyl)(morpholino)methanone have halogen substituents, which can influence their reactivity and biological activity differently compared to the amino group.
- (4-Methylphenyl)(morpholino)methanone has a methyl group, which may affect its steric and electronic properties, leading to different applications and reactivity profiles.
属性
IUPAC Name |
(4-aminophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h1-4H,5-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHVQIQNGXWTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342021 | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51207-86-4 | |
| Record name | (4-Aminophenyl)(morpholino)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Aminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-carbonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
